2-(3,4-dimethoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
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Description
“2-(3,4-dimethoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains methoxy groups and phenyl rings .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between precursors containing the desired functional groups. For instance, a preparation method for a related compound involves the reaction of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, dimethylaminopyridine (DMAP), and ethyl acetoacetate . The reaction is carried out under nitrogen protection, and the product is obtained after washing, drying, and recrystallization .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . It also contains methoxy groups and phenyl rings .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the presence of the pyrrolidine ring and methoxy groups may affect its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has a relatively high molecular weight due to the presence of multiple rings and functional groups .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been shown to have nanomolar activity against ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways due to their interaction with kinases .
Pharmacokinetics
Modifications of similar compounds have been made to optimize their pharmacokinetic profile
Result of Action
Similar compounds have been shown to have significant biological activity due to their interaction with kinases .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-10-7-17(13-20(19)28-2)14-21(25)23-18-8-5-16(6-9-18)15-22(26)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUEYUNWFSOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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